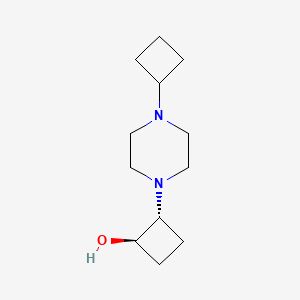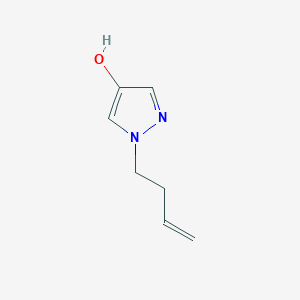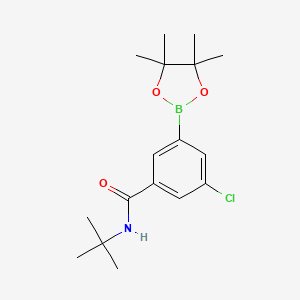
trans-2-(4-Ciclobutilpiperazin-1-il)ciclobutano-1-ol
Descripción general
Descripción
Trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estándares de Referencia Farmacéutica
trans-2-(4-Ciclobutilpiperazin-1-il)ciclobutano-1-ol: se utiliza como un estándar de referencia en las pruebas farmacéuticas . Los estándares de referencia son cruciales para garantizar la identidad, calidad, pureza y potencia de los productos farmacéuticos. Sirven como punto de referencia para los métodos analíticos utilizados durante el proceso de control de calidad.
Aplicaciones Terapéuticas
El compuesto tiene aplicaciones terapéuticas potenciales debido a su singularidad estructural. Se está explorando su eficacia en varios modelos de enfermedades, particularmente donde los derivados de piperazina se sabe que son beneficiosos.
Aplicaciones Industriales
Más allá de su potencial médico, This compound puede tener aplicaciones industriales. Su estructura cíclica podría ser útil en la síntesis de polímeros o como un bloque de construcción en la síntesis orgánica.
Agentes Anti-tuberculosos
La investigación indica que los derivados de la piperazina, que es parte de la estructura del compuesto, están siendo diseñados y sintetizados para la actividad anti-tuberculosa . Esto sugiere que This compound podría ser un precursor o un candidato para el desarrollo de nuevos medicamentos anti-tuberculosos.
Desarrollo de Procesos para Compuestos Relacionados
El compuesto está relacionado con otras moléculas complejas que se están investigando por sus propiedades farmacológicas. Se han patentado nuevos procesos para la preparación de compuestos relacionados, que comparten una estructura de piperazina similar, lo que indica la importancia de este andamiaje químico en el desarrollo de fármacos .
Polimorfismo de Fármacos
Los polimorfos de fármacos pueden tener diferentes propiedades físicas, que pueden afectar la estabilidad, solubilidad y biodisponibilidad del fármaco. El compuesto en cuestión puede usarse para estudiar el polimorfismo de fármacos debido a su complejidad estructural .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular son parte del diseño de fármacos asistido por computadora y pueden predecir la orientación de un candidato a fármaco a su objetivoThis compound podría utilizarse en estos estudios para comprender su interacción con objetivos biológicos .
No Toxicidad para las Células Humanas
Los compuestos con una parte de piperazina se han evaluado por su citotoxicidad en células humanas. La naturaleza no tóxica de estos compuestos los convierte en candidatos adecuados para un mayor desarrollo de fármacos. Esta propiedad es significativa para This compound ya que garantiza la seguridad en las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
(1R,2R)-2-(4-cyclobutylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-5-4-11(12)14-8-6-13(7-9-14)10-2-1-3-10/h10-12,15H,1-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNJFTYHGAVNS-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)[C@@H]3CC[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)
![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)


![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
